4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one
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Overview
Description
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is a complex organic compound with a unique structure that includes a dioxin ring and a methylpentene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-penten-1-ol, which is then subjected to cyclization reactions to form the dioxin ring. The reaction conditions often require the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include IBX for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one involves its interaction with specific molecular targets. The dioxin ring can interact with enzymes and receptors, modulating their activity. The methylpentene side chain may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: Similar in structure but with an acetylenic alcohol group.
3-Penten-2-one, 4-methyl-: Contains a similar pentenone structure but lacks the dioxin ring.
3-Penten-1-ol, 4-methyl-: Similar pentenol structure but without the dioxin ring.
Uniqueness
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is unique due to its combination of a dioxin ring and a methylpentene side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
89929-61-3 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-methyl-4-(4-methylpent-3-enyl)-1,3-dioxin-2-one |
InChI |
InChI=1S/C11H16O3/c1-9(2)5-4-6-11(3)7-8-13-10(12)14-11/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
KCODATZHUIAMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=COC(=O)O1)C)C |
Origin of Product |
United States |
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